Defined 1:1 Choline:Betaine Molar Ratio vs. Single-Entity Salts: Impact on Hepatic Steatosis Risk Reduction
In a case-control dietary intake study, combined high intake of choline and betaine was associated with an 81% reduction in the odds of visceral obesity-related hepatic steatosis (OR 0.19, 95% CI: 0.05–0.69), whereas high intake of either nutrient alone did not achieve this level of risk reduction. The target compound, betaine choline (R-(R*,R*))-tartrate, delivers choline and betaine in a fixed 1:1 molar ratio, directly mirroring the intake pattern associated with the optimally reduced OR [1].
| Evidence Dimension | Odds ratio for visceral obesity-related hepatic steatosis |
|---|---|
| Target Compound Data | OR 0.19 (95% CI: 0.05–0.69) for combined high choline + betaine intake |
| Comparator Or Baseline | High choline alone or high betaine alone: OR not significantly different from reference (combined intake analysis); single-entity salts (choline bitartrate, betaine anhydrous) lack the dual methyl-donor profile |
| Quantified Difference | 81% reduction in hepatic steatosis odds for combined intake vs. nonsignificant reduction for single nutrients |
| Conditions | Case-control study in adults; dietary intake assessed by FFQ; liver steatosis diagnosed by ultrasound |
Why This Matters
Procurement of a single compound delivering the exact 1:1 molar ratio simplifies formulation for liver-health applications and ensures consistency with the intake pattern shown to yield the strongest epidemiological risk reduction.
- [1] Farhad R, et al. Optimal Dietary Intake Composition of Choline and Betaine Is Associated with Minimized Visceral Obesity-Related Hepatic Steatosis in a Case-Control Study. Nutrients. 2022; 14(2):337. https://www.mdpi.com/2072-6643/14/2/337 View Source
